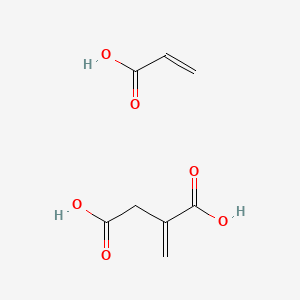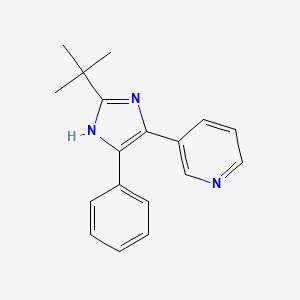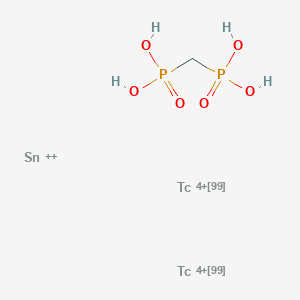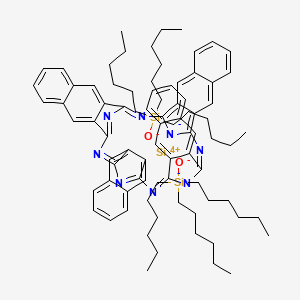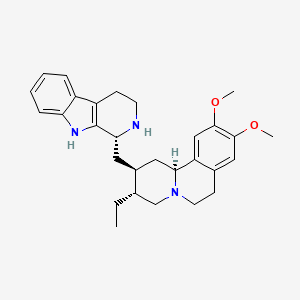![molecular formula C22H14 B1218775 Dibenz[a,j]anthracene CAS No. 224-41-9](/img/structure/B1218775.png)
Dibenz[a,j]anthracene
Overview
Description
It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is formed whenever there is incomplete combustion of organic matter . This compound is characterized by its five benzene rings, low water solubility, and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment .
Mechanism of Action
Target of Action
Dibenz[a,j]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA within cells . It interacts with DNA, leading to mutations and potentially causing cancer .
Mode of Action
The compound’s mode of action involves metabolic conversion to oxides and dihydrodiols , which are then oxidized to diol epoxides . These diol epoxides react with DNA, inducing mutations . This process is common to PAHs and is the primary mechanism by which they cause cancer in both humans and experimental animals .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic conversion of the compound to reactive intermediates that can bind to DNA
Pharmacokinetics
As a pah, it is known to have low water solubility and low volatility . This means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the induction of mutations in DNA . These mutations can lead to uncontrolled cell growth and the development of cancer. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans .
Action Environment
The action of this compound is influenced by environmental factors. It is generated whenever organic matter or fuel is incompletely burnt or combusted . Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust . On a personal level, it is produced with high-temperature cooking like frying, grilling, broiling, roasting, and baking, but also when cigarette smoking or marijuana smoking . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Dibenz[a,j]anthracene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It is metabolically converted to oxides and dihydrodiols, which are then oxidized to diol epoxides . These diol epoxides can react with DNA, leading to mutations and potentially causing cancer . The enzymes involved in these metabolic conversions include cytochrome P450 enzymes, which facilitate the oxidation of this compound to its reactive intermediates .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It is known to be genotoxic, causing DNA damage and gene mutations in both bacterial and mammalian cell systems . The compound intercalates into DNA, leading to mutations and disruptions in cell function . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation to reactive intermediates that can bind to DNA and other biomolecules. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which can covalently bind to DNA, leading to the formation of DNA adducts . These DNA adducts can cause mutations and initiate carcinogenesis . Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has low water solubility and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . Over time, this compound can degrade into other compounds, potentially altering its impact on cellular function . Long-term studies have shown that this compound can induce persistent DNA damage and mutations, contributing to its carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies have shown that this compound can induce mammary carcinomas in mice when administered at high doses over an extended period . The threshold for toxic effects may vary depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound to form reactive intermediates, such as diol epoxides . These intermediates can further react with DNA and other biomolecules, leading to mutations and carcinogenesis . The metabolic pathways of this compound also involve the formation of phenols and other metabolites, which can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has low water solubility and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . Once inside the body, this compound can be transported to various tissues, where it can accumulate and exert its effects .
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound can intercalate into DNA within the nucleus, leading to the formation of DNA adducts and mutations . Additionally, this compound can interact with various cellular organelles, such as mitochondria and endoplasmic reticulum, potentially affecting their function and contributing to its carcinogenic effects .
Preparation Methods
The synthesis of Dibenz[a,j]anthracene involves several steps. One strategy involves the use of cyclohexa-2,5-diene-1-carboxylic acids as starting materials. The process includes sequential C−H olefination, cycloaddition, and decarboxylative aromatization . In the key step for constructing the this compound skeleton, bis-C−H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne . This synthetic route allows for regioselective ring formation and functional group introduction .
Chemical Reactions Analysis
Dibenz[a,j]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Dibenz[a,j]anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to its carcinogenic properties and its effects on living organisms.
Medicine: Research is conducted to understand its role in cancer development and potential therapeutic interventions.
Industry: It is used in the production of certain dyes and pigments.
Comparison with Similar Compounds
Dibenz[a,j]anthracene can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Dibenz[a,h]anthracene: Similar in structure but differs in the position of the benzene rings.
Dibenz[a,c]anthracene: Another isomer with a different arrangement of benzene rings.
Benzo[a]pyrene: A well-known carcinogenic PAH with a different ring structure.
The uniqueness of this compound lies in its specific ring arrangement, which influences its chemical properties and biological effects.
Properties
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHYVJAYWCEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074811 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224-41-9 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(aj)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(A,J)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M477C74UCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(trimethylazaniumyl)ethyl]phosphonate](/img/structure/B1218692.png)


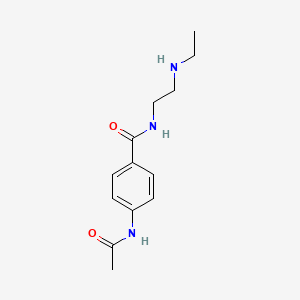
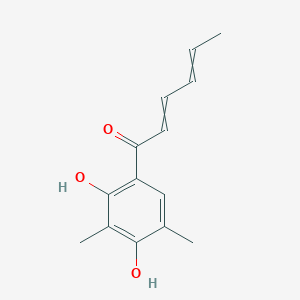
![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)


